molecular formula C16H14N2O5 B11950152 2-(4-Nitrobenzoyl)acet-O-anisidide CAS No. 35843-38-0

2-(4-Nitrobenzoyl)acet-O-anisidide

Cat. No.: B11950152
CAS No.: 35843-38-0
M. Wt: 314.29 g/mol
InChI Key: JLPNCNGMAGPLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrobenzoyl)acet-O-anisidide is a chemical compound with the molecular formula C16H14N2O5 and a molecular weight of 314.3 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group and an anisidide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzoyl)acet-O-anisidide typically involves the reaction of 4-nitrobenzoyl chloride with acet-O-anisidide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzoyl)acet-O-anisidide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives of the nitro group.

    Reduction: Formation of 2-(4-aminobenzoyl)acet-O-anisidide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrobenzoyl)acet-O-anisidide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzoyl)acet-O-anisidide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and anisidide groups can interact with various biological molecules. These interactions can lead to inhibition or activation of specific enzymes or receptors, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzoyl)acet-O-anisidide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.

Properties

CAS No.

35843-38-0

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide

InChI

InChI=1S/C16H14N2O5/c1-23-15-5-3-2-4-13(15)17-16(20)10-14(19)11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,20)

InChI Key

JLPNCNGMAGPLBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.